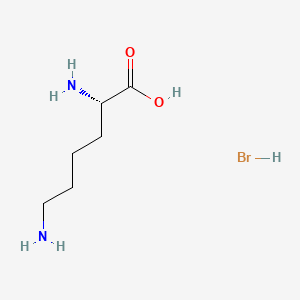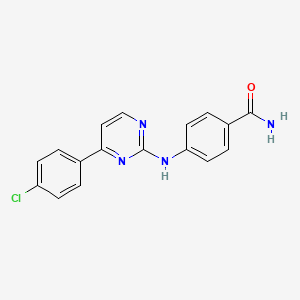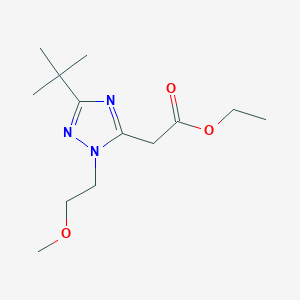
3-(2-aminopropyl)-7-methoxy-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-aminopropyl)-7-methoxy-1H-indole is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often found in natural products and pharmaceuticals. This compound features a methoxy group at the 7th position of the indole ring and a propanamine chain at the 3rd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminopropyl)-7-methoxy-1H-indole typically involves the following steps:
Starting Material: The synthesis begins with 7-methoxyindole.
Alkylation: The indole nitrogen is alkylated using a suitable alkylating agent, such as 3-chloropropanamine, under basic conditions.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Alkylation: Using large reactors and optimized conditions to maximize yield and purity.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Automated Purification: Utilizing automated systems for purification to ensure consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-aminopropyl)-7-methoxy-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted indole derivatives.
Aplicaciones Científicas De Investigación
3-(2-aminopropyl)-7-methoxy-1H-indole has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(2-aminopropyl)-7-methoxy-1H-indole involves:
Molecular Targets: The compound may interact with specific receptors or enzymes in biological systems.
Pathways: It may modulate signaling pathways involved in cell growth, differentiation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
1-(1H-Indol-3-yl)-2-propanamine: Lacks the methoxy group at the 7th position.
1-(5-Methoxy-1H-indole-3-yl)-2-propanamine: Has the methoxy group at the 5th position instead of the 7th.
Uniqueness
3-(2-aminopropyl)-7-methoxy-1H-indole is unique due to the presence of the methoxy group at the 7th position, which may influence its biological activity and chemical reactivity compared to other indole derivatives.
Propiedades
Fórmula molecular |
C12H16N2O |
|---|---|
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
1-(7-methoxy-1H-indol-3-yl)propan-2-amine |
InChI |
InChI=1S/C12H16N2O/c1-8(13)6-9-7-14-12-10(9)4-3-5-11(12)15-2/h3-5,7-8,14H,6,13H2,1-2H3 |
Clave InChI |
KUHIPKQZKIIHEH-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CNC2=C1C=CC=C2OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-(hydroxymethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B8714082.png)



